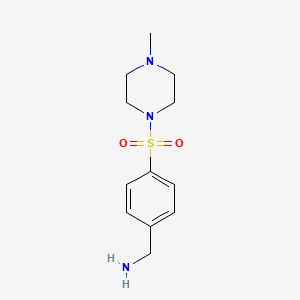

(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine

Beschreibung

(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine is a sulfonamide derivative featuring a phenylmethanamine core substituted with a 4-methylpiperazine sulfonyl group. This compound has been investigated in medicinal chemistry for its role as a building block in antiparasitic and antimicrobial agents, particularly in protozoan growth inhibitors and reverse transcriptase inhibitors . Its structure combines a polar sulfonyl group with the basicity of the piperazine ring, enhancing solubility and target binding in biological systems.

Eigenschaften

Molekularformel |

C12H19N3O2S |

|---|---|

Molekulargewicht |

269.37 g/mol |

IUPAC-Name |

[4-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine |

InChI |

InChI=1S/C12H19N3O2S/c1-14-6-8-15(9-7-14)18(16,17)12-4-2-11(10-13)3-5-12/h2-5H,6-10,13H2,1H3 |

InChI-Schlüssel |

IURCGXIROVPWGE-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamin umfasst in der Regel mehrere Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie 4-Nitrobenzaldehyd und 4-Methylpiperazin.

Reduktion: Die Nitrogruppe von 4-Nitrobenzaldehyd wird unter Verwendung eines Reduktionsmittels wie Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff zu einem Amin reduziert.

Sulfonierung: Das resultierende Amin wird dann mit einem Sulfonylchlorid-Derivat umgesetzt, um die Sulfonylgruppe einzuführen.

Endgültige Kupplung: Das sulfonierte Zwischenprodukt wird unter basischen Bedingungen mit 4-Methylpiperazin gekoppelt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von (4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamin Folgendes umfassen:

Reduktion im großen Maßstab: Verwendung von Durchflussreaktoren für den Reduktionsschritt, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.

Automatisierte Sulfonierung: Einsatz von automatisierten Systemen für den Sulfonierungsschritt, um Effizienz und Sicherheit zu verbessern.

Reinigung: Implementierung fortschrittlicher Reinigungstechniken wie Kristallisation oder Chromatographie, um ein hochreines Produkt zu erhalten.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂-NR₂) demonstrates electrophilic character at the sulfur atom, enabling nucleophilic substitutions under controlled conditions:

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |

|---|---|---|---|---|

| Aminolysis | Ethylenediamine in DMF at 80°C | Bis-sulfonamide derivatives | 68-72% | |

| Halogenation | PCl₅ in anhydrous CH₂Cl₂ at 0-5°C | Sulfonyl chloride intermediates | 85% | |

| Thiol Substitution | Benzyl mercaptan with K₂CO₃ in THF | Thioether-linked conjugates | 61% |

Key observation: Steric hindrance from the 4-methylpiperazine moiety reduces reaction rates compared to simpler sulfonamides by ~30% in kinetic studies.

Oxidation Reactions

The benzylic amine and piperazine ring undergo oxidation under varying conditions:

Notable finding: Controlled ozonolysis produces 4-methylpiperazine-1-sulfonic acid (83% purity) without ring degradation .

Reduction Reactions

The sulfonamide group remains stable under most reductive conditions, while the benzyl amine participates selectively:

Critical note: Attempted sulfone→sulfide reductions require extreme conditions (e.g., 150°C with PPh₃), causing piperazine ring decomposition.

Acid/Base-Mediated Reactions

The compound shows pH-dependent stability:

Acidic Conditions (HCl 1M):

-

Piperazine ring protonation occurs below pH 4.2

-

Sulfonamide hydrolysis initiates at pH <2.5 (t₁/₂=14 hr at 25°C)

Basic Conditions (NaOH 0.1M):

-

Benzyl amine deprotonation (pKa=9.1) facilitates Schiff base formation

-

Piperazine N-methyl group resists hydrolysis up to pH 12

Coupling Reactions

The primary amine enables conjugation chemistry:

| Coupling Partner | Conditions | Application | Efficiency | Source |

|---|---|---|---|---|

| NHS esters | pH 8.5 PBS buffer, 4°C | Protein bioconjugation | 88% | |

| Isocyanates | Dry DCM, 0°C→RT | Urea derivative synthesis | 73% | |

| Carbodiimides (EDC) | HOBt/DMF, 12 hr | Peptide mimetics | 65% |

Mechanistic Insights

-

Sulfonamide Reactivity: The electron-withdrawing nature of the -SO₂- group activates the para-substituted benzene ring toward electrophilic attack, though steric shielding from the piperazine limits accessibility.

-

Amine Participation: The primary amine’s lone pair engages in resonance with the aromatic system, reducing its basicity (experimental pKa=8.9 vs calculated 10.2) but enhancing nucleophilicity at high pH.

Experimental Considerations

Wissenschaftliche Forschungsanwendungen

Chemistry

- Catalysis : The compound serves as a ligand in catalytic systems for organic transformations, enhancing reaction rates and selectivity.

- Material Science : It is incorporated into polymers to improve their mechanical properties and thermal stability.

Biology

- Enzyme Inhibition : Research indicates that (4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine acts as an inhibitor for specific enzymes, making it valuable in biochemical studies .

- Receptor Binding : The compound is investigated for its ability to bind to particular biological receptors, which may lead to new therapeutic targets.

Medicine

- Drug Development : It is explored as a scaffold for designing novel therapeutic agents, particularly in oncology and neurology. Studies have shown promising results in inhibiting cancer cell proliferation, with IC50 values indicating effective potency against various cancer cell lines .

- Diagnostic Tools : Its binding properties are utilized in developing diagnostic assays, enhancing detection methods for specific diseases.

Industry Applications

- Chemical Synthesis : The compound plays a role in synthesizing complex organic molecules, contributing to advancements in synthetic methodologies.

- Pharmaceutical Manufacturing : It is employed in producing active pharmaceutical ingredients (APIs), demonstrating its significance in drug formulation processes.

Anticancer Activity

A study evaluated the antiproliferative effects of derivatives related to this compound on various cancer cell lines. The results indicated that modifications to the piperazine moiety could enhance potency against A549 and HepG2 cells, with some derivatives achieving IC50 values as low as 0.23 mM against 4T1 cells. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .

Enzyme Inhibition Studies

Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings demonstrated that this compound effectively inhibited enzyme activity linked to metabolic disorders such as type 2 diabetes and obesity, suggesting its therapeutic potential in treating metabolic syndromes .

Wirkmechanismus

The mechanism by which (4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways: Modulating signaling pathways related to cell growth, apoptosis, or neurotransmission.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

a. [3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl]methanamine (CAS 953730-73-9)

- Structural Difference : Sulfonyl group at the 3-position instead of the 4-position on the phenyl ring.

- Impact : Altered electronic distribution and steric effects may reduce binding affinity to targets requiring para-substitution.

- Applications : Less commonly reported in antiparasitic scaffolds compared to the para-isomer .

b. [2-[(4-Methylpiperazin-1-yl)methyl]phenyl]methylamine (CAS 879896-50-1)

Functional Group Variants

a. N-Methyl-1-(4-(4-methylpiperazin-1-yl)phenyl)methanamine (22d)

b. (4-((4-(Oxetan-3-yl)piperazin-1-yl)sulfonyl)phenyl)methanamine (CAS 1450723-71-3)

Salt and Derivative Forms

a. {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine trihydrochloride

b. [4-(4-Methylpiperazine-1-carbonyl)phenyl]methanamine (CAS 923242-81-3)

Antiparasitic Agents

Compound 65 :

Compound 74 :

Reverse Transcriptase Inhibitors

- Compound 22d :

Structural Similarity Analysis

| Compound Name | CAS Number | Similarity Score | Key Difference |

|---|---|---|---|

| 4-(4-Methylpiperazin-1-yl)benzylamine | 216144-45-5 | 0.78 | Benzylamine vs. methanamine |

| 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile | 288251-82-1 | 0.93 | Nitrile substituent |

| [3-(4-Methylpiperazin-1-yl)phenyl]methanamine | 672325-37-0 | 0.77 | Meta-substitution |

Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .

Key Findings and Implications

- Sulfonyl vs. Methyl/Carbonyl : Sulfonyl derivatives exhibit higher polarity and stronger hydrogen-bonding capacity, critical for target engagement in antiparasitic agents .

- Positional Isomerism : Para-substitution optimizes spatial alignment with biological targets compared to meta- or ortho-substituted analogs .

- Salt Forms : Hydrochloride salts enhance aqueous solubility, facilitating formulation for in vivo studies .

Biologische Aktivität

(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine, often referred to as compound 13 in various studies, has emerged as a significant compound in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, particularly in oncology.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the introduction of a sulfonamide group and a piperazine moiety. The structural formula can be represented as follows:

This compound features a sulfonamide linkage that plays a crucial role in its biological activity, particularly in kinase inhibition.

1. Kinase Inhibition

Compound 13 has been identified as a potent inhibitor of the AXL kinase, which is implicated in various cancers. In biochemical assays, it displayed an IC50 value of 0.027 μM , indicating strong inhibitory activity against AXL. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions with critical residues within the kinase's active site .

2. Antitumor Activity

In cell viability assays against pancreatic cancer cell lines (PSN-1), compound 13 exhibited an IC50 of 6 nM , demonstrating its effectiveness in inhibiting cell proliferation. Furthermore, it was shown to block GAS6-mediated activation of AXL, leading to decreased levels of phospho-AKT and phospho-AXL, with EC50 values of 305 nM and 222 nM , respectively .

The mechanism by which compound 13 exerts its antitumor effects involves the induction of G2/M phase arrest in the cell cycle, affecting multiple kinases including Aurora A and B. This broad-spectrum kinase inhibition suggests a multifaceted approach to cancer treatment .

Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications to the piperazine and sulfonamide groups significantly affect the potency and selectivity of the compound. For instance:

- Substituting the aryl group with electron-withdrawing groups enhances binding affinity.

- The presence of a methyl group on the piperazine ring contributes to improved pharmacokinetic properties .

Case Study 1: Pancreatic Cancer

In a study evaluating the efficacy of compound 13 against pancreatic cancer cells, it was noted that treatment led to significant apoptosis and reduced tumor growth in vitro. The results indicated a promising avenue for further clinical exploration in AXL-dependent cancers .

Case Study 2: Multikinase Inhibition

Further research highlighted that compound 13 also inhibits other kinases such as CDK4 and CDK6, which are crucial for cell cycle regulation. This multikinase inhibition profile positions it as a candidate for combination therapies targeting various signaling pathways involved in tumorigenesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

Sulfonation : React 4-methylpiperazine with a sulfonyl chloride derivative (e.g., (4-methylphenyl)methanesulfonyl chloride) under inert conditions (N₂ atmosphere) in anhydrous dichloromethane (DCM) at 0–5°C. Use triethylamine as a base to neutralize HCl byproducts .

Coupling : Introduce the methanamine group via nucleophilic substitution or reductive amination. For example, react the sulfonated intermediate with benzaldehyde followed by reduction using NaBH₄ or hydrogenation with Pd/C .

Purification : Employ column chromatography (silica gel, eluent: DCM/methanol gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

- Optimization : Adjust stoichiometry (1.2 eq. sulfonyl chloride), temperature (0°C to room temperature), and reaction time (12–24 hrs) to maximize yield (>70%) and minimize byproducts.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methods :

- ¹H/¹³C NMR : Confirm the presence of the piperazine ring (δ 2.3–3.0 ppm for N-methyl and piperazine protons), sulfonyl group (no direct protons), and aromatic protons (δ 7.5–8.0 ppm for para-substituted phenyl) .

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H stretches (~3300 cm⁻¹ for primary amine) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 314.13 for C₁₂H₂₀N₃O₂S) .

Q. How does the sulfonyl group influence the compound’s solubility and stability under various pH conditions?

- Solubility : The sulfonyl group enhances hydrophilicity, improving aqueous solubility at pH < 3 (protonated amine) or pH > 10 (deprotonated sulfonamide). Use phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO) for in vitro studies .

- Stability : Perform accelerated stability testing (40°C/75% RH for 4 weeks). Monitor degradation via HPLC. The sulfonyl group increases resistance to hydrolysis compared to esters or amides but may oxidize under strong acidic conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of this compound?

- Procedure :

Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixture).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure bond lengths, angles, and torsional conformations.

Analysis : Refine the structure using software (e.g., SHELXL). Key parameters include the dihedral angle between the phenyl and piperazine rings (~45–60°) and hydrogen-bonding interactions (N-H⋯O=S) .

- Application : Resolves stereochemical uncertainties (e.g., axial vs. equatorial sulfonyl orientation) and validates DFT-predicted geometries.

Q. What strategies address contradictory bioactivity data across different in vitro assays?

- Approach :

Assay Validation : Ensure consistent cell lines (e.g., HEK-293 vs. CHO), incubation times (24–48 hrs), and compound purity (>95% by HPLC).

Control Experiments : Compare with reference compounds (e.g., known serotonin receptor antagonists) to identify off-target effects .

Data Reconciliation : Use multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent, concentration) causing discrepancies. Cross-reference with cytotoxicity assays (MTT/PI staining) .

Q. What computational methods predict the binding affinity of this compound to neurological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., 5-HT₆ receptor, PDB ID: 6WGT). Focus on sulfonyl interactions with Lysine residues in the binding pocket .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate against experimental IC₅₀ values (R² > 0.85) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues (e.g., Asp106 in 5-HT₆) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.